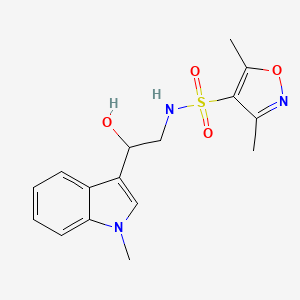![molecular formula C19H21N5O B2719218 1-(2-苯乙基)-3-{2-[4-(吡啶-3-基)-1H-吡嗪-1-基]乙基}脲 CAS No. 2097892-24-3](/img/structure/B2719218.png)
1-(2-苯乙基)-3-{2-[4-(吡啶-3-基)-1H-吡嗪-1-基]乙基}脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of “1-(2-phenylethyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea” is characterized by the presence of a urea group attached to a phenylethyl group and a pyridin-3-yl-pyrazol-1-yl group.
科学研究应用
抗菌剂
针对抗菌应用,对含有磺酰胺部分的杂环化合物进行的研究,已导致新化合物的合成。这些化合物已经过抗菌活性测试,其中一些对细菌菌株显示出很高的有效性。这一发展可能为抗菌剂的创建提供一条新途径 (Azab, Youssef, & El-Bordany, 2013)。
分子缔合研究
N-(吡啶-2-基)、N'-取代脲与 2-氨基-1,8-萘啶和苯甲酸酯的缔合已通过 NMR 光谱滴定和量子化学计算进行了探索。这项研究有助于理解经典取代基对缔合的影响,深入了解这些化合物之间的分子相互作用和络合物的形成 (Ośmiałowski et al., 2013)。
水凝胶应用
1-(3-甲基-1H-吡唑-5-基)-3-(3-硝基苯基)脲的研究表明它在各种酸中形成水凝胶的能力。这些凝胶的物理性质,如形态和流变性,可以通过阴离子的特性进行调整,在材料科学和工程学中呈现出潜在的应用 (Lloyd & Steed, 2011)。
抗氧化、抗肿瘤和抗菌活性
对 4-(二甲氨基亚甲基)-1-苯基-3-(吡啶-3-基)-1H-吡唑-5(4H)-酮与活性亚甲基试剂的化学研究揭示了具有抗氧化、抗肿瘤和抗菌活性的衍生物。这项工作强调了该化合物在医疗和制药应用中的潜力,突出了其多功能的生物活性 (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013)。
新型杂环的合成
对新型哌啶基噻吩四氢异喹啉及其衍生物的合成进行了研究,重点关注其抗菌和抗真菌活性。这些新的杂环对致病菌株显示出有希望的效果,表明在开发新的抗菌剂方面具有潜在的应用 (Zaki et al., 2021)。
未来方向
The future directions for research on “1-(2-phenylethyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea” could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications. This compound could be of interest in various fields, including medicinal chemistry .
属性
IUPAC Name |
1-(2-phenylethyl)-3-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c25-19(21-10-8-16-5-2-1-3-6-16)22-11-12-24-15-18(14-23-24)17-7-4-9-20-13-17/h1-7,9,13-15H,8,10-12H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKNLCOJVXSPLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2719137.png)


![3-(4-bromobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2719144.png)
![Ethyl 2-(3,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2719145.png)

![3-(4-chlorophenyl)-8-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2719147.png)


![N-methyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2719153.png)

![N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2719158.png)
